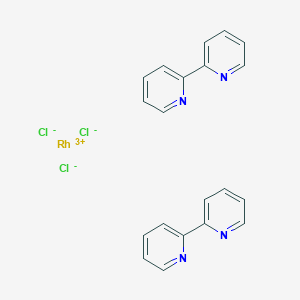
(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol, also known as trans-ACPD, is a synthetic compound that acts as an agonist of the metabotropic glutamate receptor. It has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research. In We will also discuss its potential future directions in scientific research.
Mechanism of Action
Trans-ACPD acts as an agonist of the metabotropic glutamate receptor, specifically the group I mGluR1 and mGluR5 subtypes. It binds to the receptor and activates a signaling cascade that leads to the modulation of ion channels and synaptic plasticity. This modulation can lead to changes in neuronal excitability and synaptic transmission, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol are diverse and depend on the specific receptor subtype that is activated. In general, (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol has been shown to modulate synaptic transmission and plasticity, alter neuronal excitability, and affect various physiological processes such as pain perception and addiction. It has also been shown to have neuroprotective effects in some models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
The advantages of using (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol in lab experiments include its specificity for the metabotropic glutamate receptor, its ability to modulate synaptic transmission and plasticity, and its potential applications in studying a variety of physiological processes. However, there are also limitations to its use, including its potential for off-target effects, its short half-life, and the need for careful dosing and experimental design.
Future Directions
There are many potential future directions for research involving (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol. One area of interest is the role of metabotropic glutamate receptors in neurodegenerative diseases, and the potential for (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol to be used as a therapeutic agent. Another area of interest is the potential for (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol to be used in combination with other drugs or therapies to enhance their efficacy. Additionally, further research is needed to fully understand the mechanisms of action of (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol and its potential applications in a variety of physiological processes.
Synthesis Methods
The synthesis of (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then reduced with sodium borohydride to produce (1R,2S)-2-amino-cyclohexan-1-ol. The stereochemistry of the compound is then inverted using an enzymatic resolution technique to produce (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol.
Scientific Research Applications
Trans-ACPD has been used extensively in scientific research as a tool for studying the metabotropic glutamate receptor and its role in various physiological processes. It has been shown to modulate synaptic transmission and plasticity in the central nervous system, and has been used to study the mechanisms of long-term potentiation and depression. It has also been used to investigate the role of metabotropic glutamate receptors in pain perception, addiction, and neurodegenerative diseases.
properties
CAS RN |
133269-87-1 |
|---|---|
Product Name |
(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol |
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 g/mol |
IUPAC Name |
(1S,2R)-2-(aminomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 |
InChI Key |
JGKFBZBVCAWDFD-RQJHMYQMSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CN)O |
SMILES |
C1CCC(C(C1)CN)O |
Canonical SMILES |
C1CCC(C(C1)CN)O |
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B173801.png)






![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)



![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)

